

A Researcher's Guide to Cross-Referencing 3-Benzyloxyaniline Spectral Data

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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for **3-Benzyloxyaniline** and two structurally similar alternatives, 3-Phenoxyaniline and 3-Isopropoxyaniline. By cross-referencing spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with established databases, researchers can confidently verify the structure and purity of their samples.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for **3-Benzyloxyaniline** and its alternatives. This quantitative data allows for a direct comparison of their spectroscopic fingerprints.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)



Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
3-Benzyloxyaniline	~7.40	m	Aromatic-H (Benzyl)
~7.10	t	Aromatic-H	
~6.80-6.60	m	Aromatic-H	_
5.05	S	-CH ₂ -	
3.70	br s	-NH2	
3-Phenoxyaniline	~7.35-7.25	m	Aromatic-H
~7.10-7.00	m	Aromatic-H	_
~6.80-6.60	m	Aromatic-H	
3.75	br s	-NH2	
3-Isopropoxyaniline	7.01	t	Aromatic-H
6.29	d	Aromatic-H	
6.23	d	Aromatic-H	_
6.20	S	Aromatic-H	_
4.46	sept	-CH-	_
3.62	br s	-NH2	_
1.29	d	-CH₃	

Table 2: 13C NMR Spectral Data (CDCl3, ppm)



Compound	Chemical Shift (δ) ppm	Assignment
3-Benzyloxyaniline	~159.0, 147.5, 137.0, 130.0, 128.5, 128.0, 127.5, 108.0, 106.0, 102.0	Aromatic-C & C-O
70.0	-CH ₂ -	
3-Phenoxyaniline	~158.0, 157.5, 147.5, 130.0, 129.8, 123.5, 119.0, 110.0, 108.5, 104.5	Aromatic-C & C-O
3-Isopropoxyaniline	~158.5, 148.0, 130.0, 108.0, 106.0, 102.0	Aromatic-C & C-O
69.0	-CH-	
22.0	-CH₃	

Table 3: FT-IR Spectral Data (cm⁻¹)

Compound	N-H Stretch	C-H (Aromatic)	C-O Stretch	C-N Stretch
3- Benzyloxyaniline	~3450, 3360	~3030	~1220, 1040	~1320
3-Phenoxyaniline	~3430, 3350	~3040	~1230	~1310
3- Isopropoxyanilin e	~3430, 3350	~2980, 2930	~1215, 1120	~1320

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+) m/z	Key Fragment Ions m/z
3-Benzyloxyaniline	199	108, 91, 77, 65
3-Phenoxyaniline	185	156, 77, 65, 51
3-Isopropoxyaniline	151	136, 109, 93, 77



Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 160 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy



- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-150 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Acquire a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typical parameters: 4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

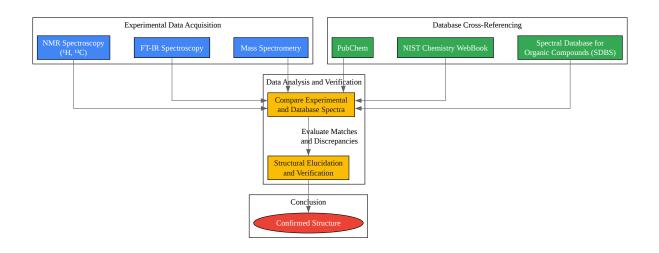
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-250).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data with chemical databases for compound identification.





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